molecular formula C12H11NO3 B596279 Ethyl 3-(5-Oxazolyl)benzoate CAS No. 1261268-84-1

Ethyl 3-(5-Oxazolyl)benzoate

Cat. No.: B596279
CAS No.: 1261268-84-1
M. Wt: 217.224
InChI Key: UAWUYDWGOSIVAQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethyl 3-(5-Oxazolyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 3-(5-Oxazolyl)benzoate should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . The compound should be stored in a well-ventilated place .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(5-Oxazolyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 3-bromobenzoate. This intermediate is then subjected to a cyclization reaction with an appropriate oxazole precursor under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 3-(1,3-oxazol-5-yl)benzoate
  • 3-(5-Oxazolyl)benzoic acid
  • Ethyl 3-(5-isoxazolyl)benzoate

Comparison: Ethyl 3-(5-Oxazolyl)benzoate is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUYDWGOSIVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266720
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-84-1
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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